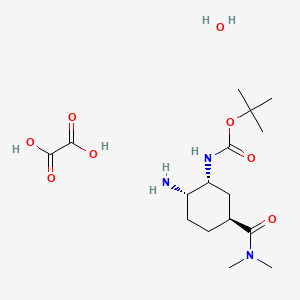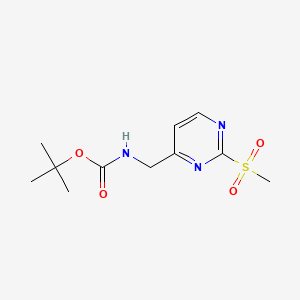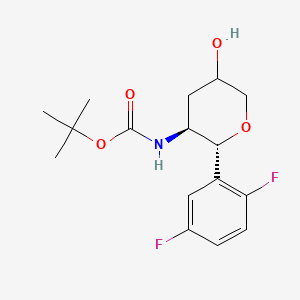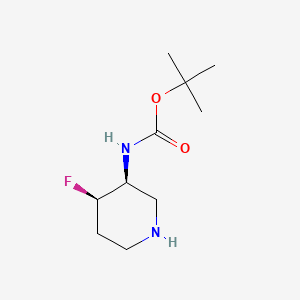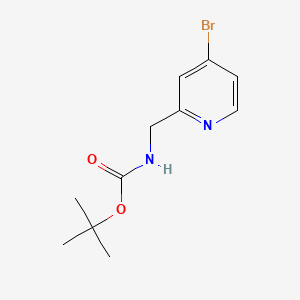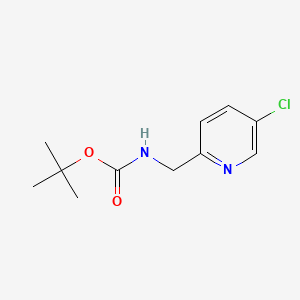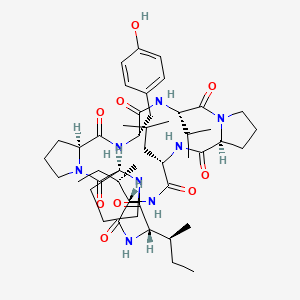
Methyl-d3 Laurate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl-d3 Laurate, also known as methyl-d3 dodecanoate, is a deuterated fatty acid methyl ester derived from lauric acid. This compound is characterized by the presence of three deuterium atoms, which replace the hydrogen atoms in the methyl group. Deuterium is a stable isotope of hydrogen, and its incorporation into organic molecules can significantly alter their physical and chemical properties. This compound is commonly used in various scientific research applications, including studies on lipid metabolism, mass spectrometry, and as a tracer in biochemical experiments.
准备方法
Synthetic Routes and Reaction Conditions
Methyl-d3 Laurate is typically synthesized through the esterification of lauric acid with methanol-d3 (deuterated methanol). The reaction is catalyzed by acidic catalysts such as sulfuric acid or ionic liquids. The optimal conditions for this esterification reaction include a reaction temperature of around 70°C, a methanol-to-lauric acid molar ratio of approximately 7:1, and a reaction time of about 2 hours . The use of ionic liquids as catalysts has been shown to enhance the efficiency of the reaction, resulting in high yields of this compound .
Industrial Production Methods
In industrial settings, the production of this compound involves continuous processes using fixed-bed reactors. Lauric acid and methanol-d3 are fed into the reactor, where they undergo esterification in the presence of a solid acid catalyst such as Amberlyst 15. The reaction is carried out at elevated temperatures (around 110°C) and optimized residence times to achieve high yields and purity .
化学反应分析
Types of Reactions
Methyl-d3 Laurate primarily undergoes esterification and transesterification reactions. It can also participate in hydrolysis, where the ester bond is cleaved to yield lauric acid and methanol-d3. Additionally, this compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Esterification: Lauric acid and methanol-d3 in the presence of sulfuric acid or ionic liquids as catalysts.
Transesterification: This compound and sucrose in the presence of a base catalyst to produce sucrose monolaurate.
Hydrolysis: this compound and water in the presence of an acid or base catalyst.
Major Products Formed
Esterification: this compound.
Transesterification: Sucrose monolaurate.
Hydrolysis: Lauric acid and methanol-d3.
科学研究应用
Methyl-d3 Laurate is widely used in scientific research due to its unique properties. Some of its applications include:
Lipid Metabolism Studies: Used as a tracer to study the metabolic pathways of fatty acids in biological systems.
Mass Spectrometry: Employed as an internal standard in mass spectrometric analyses to improve the accuracy and precision of measurements.
Biochemical Experiments: Utilized in studies involving enzyme kinetics and reaction mechanisms.
Industrial Applications: Used in the production of biodegradable surfactants and emulsifiers for food, cosmetic, and pharmaceutical industries
作用机制
The mechanism of action of methyl-d3 laurate involves its interaction with enzymes and metabolic pathways related to fatty acid metabolism. The deuterium atoms in the compound can influence the rate of enzymatic reactions, providing insights into the kinetic isotope effects. This compound is metabolized similarly to its non-deuterated counterpart, lauric acid, but the presence of deuterium allows for precise tracking and analysis in metabolic studies .
相似化合物的比较
Methyl-d3 Laurate can be compared with other deuterated fatty acid methyl esters, such as:
Methyl-d3 Palmitate: A deuterated form of palmitic acid methyl ester.
Methyl-d3 Stearate: A deuterated form of stearic acid methyl ester.
Methyl-d3 Oleate: A deuterated form of oleic acid methyl ester.
The uniqueness of this compound lies in its specific chain length (12 carbon atoms) and the presence of deuterium atoms, which make it particularly useful for studies involving medium-chain fatty acids .
属性
CAS 编号 |
96731-85-0 |
|---|---|
分子式 |
C13H26O2 |
分子量 |
217.367 |
IUPAC 名称 |
trideuteriomethyl dodecanoate |
InChI |
InChI=1S/C13H26O2/c1-3-4-5-6-7-8-9-10-11-12-13(14)15-2/h3-12H2,1-2H3/i2D3 |
InChI 键 |
UQDUPQYQJKYHQI-BMSJAHLVSA-N |
SMILES |
CCCCCCCCCCCC(=O)OC |
同义词 |
Dodecanoic Acid Methyl-d3 Ester; Lauric Acid Methyl-d3 Ester; Agnique ME 1270U-d3; Agnique ME 1290-d3; Agnique ME 1298-d3; CE 1290-d3; CE 1295-d3; Edenor ME-C 1298-100-d3; Emery 2296-d3; Exceparl ML 85-d3; Metholene 2296-d3; Methyl Dodecanoate-d3; Me |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
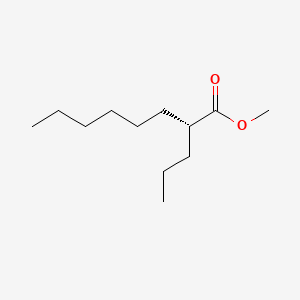
![Spiro[2.5]octan-6-ylmethanol](/img/structure/B592091.png)
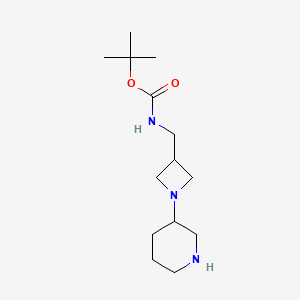

![[(2R,3S,5R)-5-[5-[2-(1,3-dioxoisoindol-2-yl)oxyethyl]-2-oxo-4-(1,2,4-triazol-1-yl)pyrimidin-1-yl]-3-(4-methylbenzoyl)oxyoxolan-2-yl]methyl 4-methylbenzoate](/img/structure/B592095.png)
